molecular formula C10H11ClN4S B14910772 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B14910772
M. Wt: 254.74 g/mol
InChI Key: GSEGNJWYZGIKFN-UHFFFAOYSA-N
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Description

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H11ClN4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloropyrimidine with thiophen-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the thiophene ring or the pyrimidine core.

Scientific Research Applications

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N4-methyl-pyrimidine-4,5-diamine
  • 4-Chloro-6-(methylamino)pyrimidine
  • 6-chloro-N4-[(3-methoxyphenyl)methyl]-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine

Uniqueness

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activity. This differentiates it from other pyrimidine derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11ClN4S

Molecular Weight

254.74 g/mol

IUPAC Name

6-chloro-4-N-methyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H11ClN4S/c1-15(5-7-2-3-16-6-7)9-4-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3,(H2,12,13,14)

InChI Key

GSEGNJWYZGIKFN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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